molecular formula C20H23Cl2NO4 B3522560 N-(3,4-dichlorobenzyl)-3,4,5-triethoxybenzamide

N-(3,4-dichlorobenzyl)-3,4,5-triethoxybenzamide

Cat. No.: B3522560
M. Wt: 412.3 g/mol
InChI Key: SETSFHGSFGNKQR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-3,4,5-triethoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with dichlorobenzyl and triethoxy groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-3,4,5-triethoxybenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4,5-triethoxybenzoic acid in the presence of a suitable base, such as triethylamine, to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3,4,5-triethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, contributing to the understanding of biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

N-(3,4-dichlorobenzyl)-3,4,5-triethoxybenzamide is unique due to its triethoxy substitution on the benzamide core, which imparts distinct chemical properties and potential biological activities compared to other dichlorobenzamide derivatives. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2NO4/c1-4-25-17-10-14(11-18(26-5-2)19(17)27-6-3)20(24)23-12-13-7-8-15(21)16(22)9-13/h7-11H,4-6,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETSFHGSFGNKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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